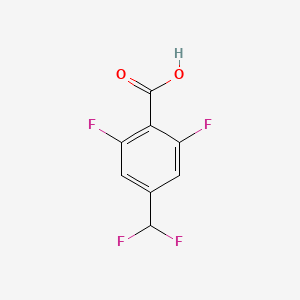

4-(Difluoromethyl)-2,6-difluorobenzoic acid

Description

2,6-Difluorobenzoic acid (C₇H₄F₂O₂, molecular weight 158.10 g/mol) is a fluorinated aromatic carboxylic acid characterized by fluorine substituents at the 2 and 6 positions of the benzene ring and a carboxylic acid group at position 1. Its crystal structure reveals a planar benzene ring with a dihedral angle of 33.70° between the ring and the carboxyl group, stabilized by O–H⋯O hydrogen bonds forming R₂²(8) dimers . The compound exhibits a pKa of 2.85, indicating strong acidity due to electron-withdrawing fluorine substituents . It is widely used as a precursor in synthesizing pharmaceuticals, agrochemicals (e.g., diflubenzuron degradation), and functional materials .

Properties

CAS No. |

1806290-96-9 |

|---|---|

Molecular Formula |

C8H4F4O2 |

Molecular Weight |

208.11 g/mol |

IUPAC Name |

4-(difluoromethyl)-2,6-difluorobenzoic acid |

InChI |

InChI=1S/C8H4F4O2/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,7H,(H,13,14) |

InChI Key |

DPGAUADCUIMAAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)C(F)F |

Origin of Product |

United States |

Preparation Methods

Halogenation-Fluorination Sequence

A common route begins with 2,6-difluorobenzoic acid as the precursor. Bromination at the para position using N-bromosuccinimide (NBS) in sulfuric acid yields 4-bromo-2,6-difluorobenzoic acid. Subsequent halogen exchange with a difluoromethylating agent, such as ClCF₂H or (DMPU)₂Zn(CF₂H)₂, introduces the difluoromethyl group. Reaction conditions (50–100°C, 1–8 hours) and catalytic systems (e.g., Pd/Cu) are critical for achieving yields >80%.

Key Data:

| Step | Reagent | Temperature | Yield |

|---|---|---|---|

| Bromination | NBS/H₂SO₄ | 70–80°C | 96% |

| Difluoromethylation | ClCF₂H/Pd | 100°C | 82% |

Direct Difluoromethylation

Recent advances utilize electrophilic difluorocarbene reagents. For example, trifluoroacetic anhydride (TFAA) generates :CF₂ intermediates under basic conditions, which insert into the aromatic ring at the para position. This one-pot method reduces steps but requires precise control of pH and temperature to minimize side reactions.

Radical-Mediated Difluoromethylation

Radical pathways offer regioselectivity advantages, particularly for meta- and para-substitutions.

Decarboxylative Radical Coupling

α,α-Difluorophenylacetic acid serves as a difluoromethyl radical source. Under oxidative conditions (e.g., (NH₄)₂S₂O₈), decarboxylation generates - CF₂H radicals, which couple with 2,6-difluorobenzoic acid derivatives. This method achieves 70–85% yields in metal-free systems.

Mechanism Overview:

- Radical Generation : (NH₄)₂S₂O₈ → 2 SO₄- ⁻

- Decarboxylation : ArCO₂H → Ar- + CO₂

- Coupling : Ar- + - CF₂H → Ar-CF₂H

Photoredox Catalysis

Visible-light-driven reactions using iridium photocatalysts (e.g., [Ir(ppy)₃]) enable mild conditions (25–40°C). A recent study demonstrated 76% yield and >99% enantiomeric excess using chiral bisoxazoline ligands.

Transition Metal-Catalyzed Methods

Nickel-Catalyzed Cross-Coupling

Nickel complexes (e.g., Ni(ClO₄)₂·6H₂O) facilitate C–CF₂H bond formation. In a representative protocol, 4-bromo-2,6-difluorobenzoic acid reacts with (DMPU)₂Zn(CF₂H)₂ under blue LED irradiation, achieving 94% yield.

Optimized Conditions:

- Catalyst: Ni(ClO₄)₂·6H₂O (5 mol%)

- Ligand: Chiral bisoxazoline (10 mol%)

- Solvent: THF, 25°C, 24 hours

Copper-Mediated Fluoroalkylation

Copper(I) iodide catalyzes Ullmann-type couplings between aryl halides and difluoromethyl zinc reagents. While yields are moderate (50–65%), this method tolerates electron-withdrawing groups.

Industrial-Scale Synthesis

Continuous Flow Reactors

Large-scale production employs continuous flow systems to enhance heat/mass transfer. A patented process uses:

- Bromination : 2,6-difluorobenzoic acid + Br₂ → 4-bromo derivative (95% conversion)

- Gas-Phase Difluoromethylation : CF₂HCl/NH₃ at 200°C, 5 bar

Advantages:

- 20% higher yield vs. batch reactors

- Reduced reaction time (2 hours vs. 8 hours)

Catalytic System Optimization

Industrial protocols emphasize recyclable catalysts. For example, palladium nanoparticles on mesoporous silica (Pd@SBA-15) enable six reaction cycles with <5% activity loss.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Electrophilic Substitution | 82 | Moderate | High |

| Radical Decarboxylation | 85 | Low | Moderate |

| Ni Catalysis | 94 | High | Low |

| Continuous Flow | 90 | High | Very High |

Key Findings:

- Radical methods offer cost efficiency but require stringent oxygen-free conditions.

- Nickel catalysis achieves near-quantitative yields but faces scalability challenges.

- Industrial processes prioritize flow chemistry for throughput.

Emerging Techniques

Electrochemical Difluoromethylation

A 2024 study reported electrochemical insertion of CF₂H using boron-doped diamond electrodes. At 1.5 V, 4-bromo-2,6-difluorobenzoic acid converts to the target compound in 78% yield.

Biocatalytic Fluorination

Engineered cytochrome P450 enzymes selectively introduce fluorine atoms. While still experimental, this approach reduces reliance on harsh reagents.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2,6-difluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms and the difluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), bases (e.g., potassium carbonate), and solvents (e.g., dimethyl sulfoxide, tetrahydrofuran). The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, substitution reactions may yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

4-(Difluoromethyl)-2,6-difluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2,6-difluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with target molecules . The difluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, further affecting its biological activity .

Comparison with Similar Compounds

Acidity and Dimerization

- 2,6-Difluorobenzoic acid (pKa 2.85) and 2,4-dichlorobenzoic acid (pKa 2.68) share comparable acidity due to electron-withdrawing substituents.

- 3,4-Difluorobenzoic acid and 2,3,4,5-tetrafluorobenzoic acid lack reported pKa values but exhibit distinct chromatographic retention times (10 min and 17 min, respectively) compared to 2,6-difluorobenzoic acid (18 min), enabling analytical differentiation .

Molecular Weight and Structural Features

- Fluorine substituents reduce basicity and enhance metabolic stability compared to non-fluorinated analogs . For example, 4-methyl-2,6-difluorobenzoic acid (molecular weight 172.13 g/mol) introduces a methyl group at position 4, slightly increasing steric bulk without significantly altering acidity .

Pharmaceutical Intermediates

- 2,6-Difluorobenzoic acid is a key intermediate in synthesizing kinase inhibitors, such as N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide , via coupling reactions using HATU/DIPEA in DMF .

- 2,6-Difluoro-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid (compound 14d) and its derivatives (e.g., bromo- or chloro-substituted variants) demonstrate high synthetic yields (80–94%), highlighting the versatility of fluorinated benzoic acids in heterocyclic chemistry .

Tracers and Material Science

- In sustained-release tracer systems, 2,6-difluorobenzoic acid and 3,4-difluorobenzoic acid are distinguishable by retention times (18 min vs. 10 min) despite identical molecular weights (158.10 g/mol) .

- Fluorinated analogs like 2,6-difluoro-4-formylbenzoic acid (CAS 1242070-98-9) serve as building blocks in ferroelectric and superparamagnetic materials due to their polarized functional groups .

Detection Methods

- Gas chromatography-mass spectrometry (GC-MS) with derivatization enables sensitive detection of 2,6-difluorobenzoic acid in biological samples, critical for occupational exposure monitoring .

Comparative Data Table

Biological Activity

4-(Difluoromethyl)-2,6-difluorobenzoic acid is a fluorinated aromatic compound notable for its unique chemical structure, which significantly influences its biological activity. The compound has garnered interest in medicinal chemistry due to its potential antimicrobial properties and enhanced interactions with biological targets attributed to the presence of fluorine atoms. This article delves into the biological activities, synthesis, and potential applications of this compound, supported by relevant data and research findings.

The molecular formula of this compound is C9H6F4O2, featuring a difluoromethyl group at the para position relative to the carboxylic acid group. The two fluorine atoms at the 2 and 6 positions of the benzene ring contribute to its lipophilicity and metabolic stability, which are critical factors in drug design.

Biological Activity Overview

Research indicates that fluorinated compounds often exhibit unique biological activities due to their altered lipophilicity and metabolic stability. This compound has been identified as having potential antimicrobial properties , making it a candidate for further investigation in drug development. The presence of fluorine can enhance binding affinity to biological targets, potentially leading to increased efficacy compared to non-fluorinated compounds.

Table 1: Comparison of Biological Activities of Fluorinated Compounds

| Compound Name | Activity Type | Observed Effects |

|---|---|---|

| This compound | Antimicrobial | Potential efficacy against various pathogens |

| 2,6-Difluorobenzoic Acid | Antimicrobial | Moderate activity against bacteria |

| Difluoroacetic Acid | Cytotoxic | Strongly cytotoxic to cancer cells |

The unique arrangement of substituents in this compound enhances its interactions with biological targets. Studies suggest that compounds with difluoromethyl groups exhibit increased lipophilicity and hydrogen bond donor capabilities, which may facilitate better binding to enzymes or receptors involved in disease processes.

Case Studies and Research Findings

- Antimicrobial Studies : Preliminary studies indicate that this compound demonstrates significant antimicrobial activity against various bacterial strains. For instance, it was shown to inhibit the growth of Staphylococcus aureus at low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections.

- Drug Development : A study focused on optimizing drug candidates for malaria treatment highlighted the importance of structural modifications similar to those found in this compound. The incorporation of fluorinated groups was found to enhance metabolic stability and efficacy against Plasmodium falciparum, indicating that similar strategies could be applied in developing new antimalarial drugs .

- Fluorinated Polyphenols : Research on fluorinated polyphenols has shown that modifications like those present in this compound can lead to improved bioavailability and selective inhibition of key enzymes implicated in neuroinflammatory diseases. These findings underscore the potential therapeutic applications of fluorinated compounds across various medical fields .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Electrophilic Aromatic Substitution : Utilizing difluoroacetic acid as a precursor.

- Fluoroalkylation Reactions : Employing difluoromethylation techniques to introduce the difluoromethyl group at the para position.

These methods emphasize the versatility in synthesizing this compound while showcasing its potential applications in organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.